molecular formula C9H20N2O B13206452 4-(1-Aminopropan-2-YL)azepan-4-OL

4-(1-Aminopropan-2-YL)azepan-4-OL

Cat. No.: B13206452
M. Wt: 172.27 g/mol
InChI Key: LAVDXONQXXYDLE-UHFFFAOYSA-N
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Description

4-(1-Aminopropan-2-YL)azepan-4-OL is a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropan-2-YL)azepan-4-OL can be achieved through various methods. One common approach involves the multicomponent heterocyclization of amines with electron-deficient acetylenes and 1,4-dinucleophilic reagents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropan-2-YL)azepan-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azepine derivatives.

Scientific Research Applications

4-(1-Aminopropan-2-YL)azepan-4-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropan-2-YL)azepan-4-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(1-Aminopropan-2-YL)azepan-4-OL can be compared with other similar compounds, such as:

    Azepines: Compounds with a seven-membered ring containing one nitrogen atom.

    Oxazepines: Compounds with a seven-membered ring containing both oxygen and nitrogen atoms.

    Thiazepines: Compounds with a seven-membered ring containing sulfur and nitrogen atoms.

The uniqueness of this compound lies in its specific structure and the presence of both an amino group and a hydroxyl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

4-(1-aminopropan-2-yl)azepan-4-ol

InChI

InChI=1S/C9H20N2O/c1-8(7-10)9(12)3-2-5-11-6-4-9/h8,11-12H,2-7,10H2,1H3

InChI Key

LAVDXONQXXYDLE-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCCNCC1)O

Origin of Product

United States

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